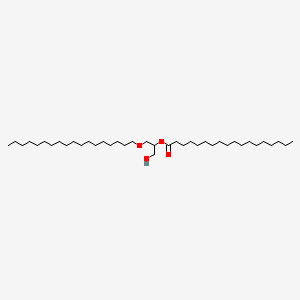
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate is a chemical compound with the molecular formula C39H78O4 and a molecular weight of 611.0342 g/mol . It is also known by other names such as stearic acid, 3-hydroxy-2-(octadecyloxy)propyl ester . This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate typically involves the esterification of stearic acid with 1-hydroxy-3-(octadecyloxy)propan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate involves its interaction with lipid bilayers and membranes. Its amphiphilic structure allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate: Similar in structure but with shorter hydrocarbon chains.
1-Hydroxy-3-(octadecyloxy)propan-2-yl palmitate: Similar but with a palmitic acid ester instead of stearic acid.
Uniqueness
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate is unique due to its long hydrocarbon chains, which provide enhanced hydrophobicity and stability in various applications. Its ability to integrate into lipid membranes makes it particularly valuable in biomedical research and industrial applications .
Properties
CAS No. |
88924-61-2 |
|---|---|
Molecular Formula |
C39H78O4 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
(1-hydroxy-3-octadecoxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-37-38(36-40)43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |
InChI Key |
XVXVRIXINBAYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















